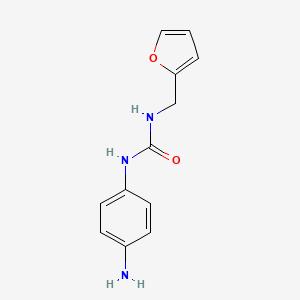

1-(4-Aminophenyl)-3-(furan-2-ylmethyl)urea

Description

Chemical Classification and Nomenclature

1-(4-Aminophenyl)-3-(furan-2-ylmethyl)urea belongs to the chemical class of substituted urea derivatives, specifically categorized as an asymmetric disubstituted urea compound. According to International Union of Pure and Applied Chemistry nomenclature principles for urea derivatives, compounds formed by replacement of hydrogen atoms in urea are named as substitution products of urea, with locants N and N' or 1 and 3 used when necessary to specify the substitution pattern. The compound's systematic name reflects its structural composition, where the urea core bears a 4-aminophenyl substituent at one nitrogen position and a furan-2-ylmethyl group at the other nitrogen position.

The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation: O=C(NCC1=CC=CO1)NC2=CC=C(N)C=C2, which clearly delineates the connectivity between the central urea carbonyl group and its two distinct substituents. The International Chemical Identifier for this compound is InChI=1S/C12H13N3O2/c13-9-3-5-10(6-4-9)15-12(16)14-8-11-2-1-7-17-11/h1-7H,8,13H2,(H2,14,15,16), providing a unique digital fingerprint for computational and database applications.

From a classification perspective, this compound exhibits characteristics of both aromatic heterocyclic compounds and bioactive urea derivatives. The presence of the furan ring system classifies it among the family of furan-containing organic molecules, while the aminophenyl substitution places it within the broader category of aniline derivatives. The central urea functionality serves as the connecting bridge between these two distinct chemical domains, creating a hybrid molecule with potentially unique properties and biological activities.

| Chemical Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃N₃O₂ |

| Molecular Weight | 231.25 g/mol |

| Chemical Abstracts Service Number | 1154873-08-1 |

| Simplified Molecular Input Line Entry System | O=C(NCC1=CC=CO1)NC2=CC=C(N)C=C2 |

| International Chemical Identifier Key | ZYEOOUADZDVQBM-UHFFFAOYSA-N |

Historical Context in Heterocyclic Chemistry

The development of 1-(4-Aminophenyl)-3-(furan-2-ylmethyl)urea is rooted in the rich history of heterocyclic chemistry, particularly the evolution of furan and urea chemistry throughout the nineteenth and twentieth centuries. The furan component of this molecule traces its origins to Heinrich Limpricht's first preparation of furan in 1870, although he initially called it "tetraphenol". The historical progression of furan chemistry began even earlier with Carl Wilhelm Scheele's description of 2-furoic acid in 1780, followed by Johann Wolfgang Döbereiner's report of furfural in 1831.

Heterocyclic chemistry as a discipline began developing in the 1800s alongside the broader advancement of organic chemistry. The recognition that heterocyclic compounds, which contain atoms of at least two different elements as ring members, could exhibit unique properties and biological activities led to intensive research in this field. Furan, as a five-membered aromatic ring containing four carbon atoms and one oxygen atom, represents one of the fundamental heterocyclic systems that has been extensively studied for its chemical reactivity and potential applications.

The historical significance of furan chemistry is further emphasized by its aromatic character, which results from the delocalization of one of the oxygen atom's lone pairs of electrons into the ring system, creating a 4n+2 aromatic system according to Hückel's rule. However, furan exhibits considerably less aromaticity compared to benzene, with resonance energies of 67 kilojoules per mole for furan versus 152 kilojoules per mole for benzene. This reduced aromaticity contributes to furan's increased reactivity in electrophilic substitution reactions, making it a valuable synthetic intermediate.

The urea component of the target compound has an equally rich historical background in organic synthesis and medicinal chemistry. Urea derivatives have been extensively studied since the early development of organic chemistry, with various synthetic methodologies developed over the years for their preparation. The classical approach involves reagents such as phosgene or its derivatives, with urea synthesis typically proceeding through isocyanate intermediates. More environmentally friendly approaches have been developed using carbonates, N,N'-carbonyldiimidazole, and other phosgene substitutes.

Significance in Urea Derivative Research

1-(4-Aminophenyl)-3-(furan-2-ylmethyl)urea represents a significant compound within the broader context of urea derivative research, particularly in the development of bioactive molecules and pharmaceutical applications. Urea derivatives have emerged as important scaffolds in medicinal chemistry due to their presence in numerous drug molecules, agrochemicals, resins, and dyes. The versatility of the urea functional group stems from its ability to form hydrogen bonds, its chemical stability, and its compatibility with various synthetic transformations.

Recent research has demonstrated the antimicrobial potential of novel urea derivatives containing aryl moieties. Studies have shown that urea derivatives can exhibit variable levels of biological activity against bacterial strains including Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus, as well as fungal strains such as Candida albicans and Cryptococcus neoformans. The structural features that contribute to antimicrobial activity include the nature of the substituents attached to the urea nitrogen atoms and the overall molecular architecture.

The significance of urea derivatives extends beyond antimicrobial applications to include anticancer research. Urea-based anticancer agents have been the subject of extensive investigation, with particular attention paid to compounds like suramin derivatives. Structure-activity relationship studies have revealed that the symmetry of molecules around the urea moiety is often mandatory for anticancer activity, while asymmetrical and truncated derivatives tend to be less effective. This finding emphasizes the importance of careful structural design in urea derivative development.

The incorporation of heterocyclic moieties, such as the furan ring present in 1-(4-Aminophenyl)-3-(furan-2-ylmethyl)urea, represents a modern approach to enhancing the biological activity and selectivity of urea derivatives. Heterocyclic compounds constitute more than half of all known compounds and are present in 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles. This prevalence underscores the importance of heterocyclic scaffolds in drug discovery and development.

| Research Application | Significance | Reference Compounds |

|---|---|---|

| Antimicrobial Agents | Variable activity against bacterial and fungal strains | Aryl-substituted urea derivatives |

| Anticancer Research | Structural symmetry around urea moiety crucial for activity | Suramin derivatives |

| Drug Discovery | Present in majority of pharmaceutical compounds | Nitrogen heterocycle-containing drugs |

Relationship to Biomass-Derived Compounds

The furan component of 1-(4-Aminophenyl)-3-(furan-2-ylmethyl)urea establishes a direct connection to biomass-derived chemistry and sustainable chemical production. Furan and its derivatives represent important platform chemicals that can be obtained from lignocellulosic biomass, offering a renewable alternative to fossil fuel-based feedstocks. This relationship positions the target compound within the broader context of green chemistry and sustainable chemical synthesis.

Furfural, one of the most important furan derivatives, has been recognized as one of the most valuable biomass-derived chemicals due to its high reactivity and its role as a platform compound for synthesizing value-added chemicals. With an annual production volume of nearly 652 kilotons, furfural serves as a crucial link between renewable biomass resources and chemical manufacturing. The compound is primarily produced from the dehydration of pentoses such as xylose and arabinose, which are abundant components of lignocellulosic biomass.

The conversion pathways from biomass to furan-based compounds involve several key intermediates. Xylan in lignocellulosic biomass can be readily hydrolyzed to xylose, followed by dehydration to produce furfural at elevated temperatures in the presence of acid catalysts such as sulfuric acid. Furfural can then undergo various chemical transformations to produce furan and other furan derivatives, including 2-methylfuran, 2,5-dimethylfuran, and tetrahydrofuran derivatives.

The electrocatalytic conversion of biomass-derived furan compounds using renewable electricity represents an emerging approach for transforming these materials into value-added chemicals. This technology offers the potential for sustainable production of furan-based compounds while utilizing renewable energy sources, further enhancing the environmental benefits of biomass-derived chemistry.

The integration of furan-derived fragments into pharmaceutical and specialty chemical synthesis, as exemplified by 1-(4-Aminophenyl)-3-(furan-2-ylmethyl)urea, represents a promising approach for incorporating renewable feedstocks into high-value chemical products. This strategy aligns with the growing emphasis on sustainable chemistry and the development of bio-based alternatives to traditional synthetic routes.

| Biomass Source | Conversion Product | Chemical Pathway |

|---|---|---|

| Xylan (lignocellulosic biomass) | Xylose | Hydrolysis |

| Xylose | Furfural | Acid-catalyzed dehydration |

| Furfural | Furan derivatives | Various chemical transformations |

| Pentoses (C5 sugars) | Platform chemicals | Dehydration and downstream processing |

Properties

IUPAC Name |

1-(4-aminophenyl)-3-(furan-2-ylmethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c13-9-3-5-10(6-4-9)15-12(16)14-8-11-2-1-7-17-11/h1-7H,8,13H2,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYEOOUADZDVQBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Aminophenyl)-3-(furan-2-ylmethyl)urea is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

1-(4-Aminophenyl)-3-(furan-2-ylmethyl)urea is characterized by its molecular weight of 282.3 g/mol and a melting point of 158-160°C. It is soluble in organic solvents such as DMSO and DMF but insoluble in water. The synthesis typically involves the reaction of 4-aminobenzaldehyde with furfural in the presence of urea and a catalyst, followed by purification through recrystallization or chromatography.

Anticancer Properties

Research indicates that 1-(4-Aminophenyl)-3-(furan-2-ylmethyl)urea exhibits significant cytotoxic effects against various cancer cell lines, including colon, leukemia, and breast cancer cells. The compound induces apoptosis, which is a programmed cell death mechanism crucial for eliminating cancer cells. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce cell cycle arrest .

Anti-inflammatory and Antimicrobial Effects

In addition to its anticancer properties, this compound also displays anti-inflammatory and antimicrobial activities. The furan moiety is known for its beneficial effects on human health, including antioxidant properties that contribute to its anti-inflammatory effects. Studies have shown that derivatives containing the furan ring can modulate immune responses and exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria .

The precise mechanism by which 1-(4-Aminophenyl)-3-(furan-2-ylmethyl)urea exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific molecular targets involved in cell signaling pathways related to apoptosis and inflammation. For instance, it may influence pathways such as MAPK (mitogen-activated protein kinase) and PPAR-ɣ (peroxisome proliferator-activated receptor gamma) .

Toxicity and Safety

Toxicological studies indicate that 1-(4-Aminophenyl)-3-(furan-2-ylmethyl)urea is relatively safe at therapeutic doses, with no significant adverse effects observed in animal models. Nonetheless, further investigations are necessary to fully assess its long-term safety profile and potential side effects.

Applications in Research

The compound's potential applications extend beyond cancer therapy; it can serve as a starting material for synthesizing other biologically active compounds. Its unique structure makes it a candidate for drug discovery efforts aimed at developing new therapeutic agents .

Future Directions

Ongoing research aims to optimize the therapeutic efficacy of 1-(4-Aminophenyl)-3-(furan-2-ylmethyl)urea while minimizing side effects. Future studies should focus on:

- Developing novel analogs with enhanced pharmacological properties.

- Investigating in vivo efficacy in animal models.

- Optimizing drug formulation for clinical applications.

- Exploring molecular mechanisms underlying its anticancer activity.

- Assessing pharmacokinetics and toxicology comprehensively.

Summary Table of Biological Activities

Scientific Research Applications

The compound exhibits several notable biological activities:

1. Anticancer Activity

Research indicates that 1-(4-Aminophenyl)-3-(furan-2-ylmethyl)urea can induce apoptosis in various cancer cell lines, including those associated with colon, leukemia, and breast cancers. Studies have demonstrated its effectiveness in inhibiting cancer cell proliferation through multiple mechanisms, including the modulation of signaling pathways involved in cell survival and apoptosis .

2. Antimicrobial Properties

The compound has shown significant antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. In vitro studies have revealed that it can inhibit mycobacterial hydrolases, which are crucial for the survival of these bacteria .

3. Anti-inflammatory Effects

Preliminary studies suggest that 1-(4-Aminophenyl)-3-(furan-2-ylmethyl)urea may modulate inflammatory pathways, indicating its potential use in treating inflammatory diseases .

Anticancer Studies

A study evaluating the anticancer properties of 1-(4-Aminophenyl)-3-(furan-2-ylmethyl)urea demonstrated that it effectively inhibited cell growth in several cancer lines. The compound was shown to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest and subsequent cancer cell death .

Antimicrobial Evaluation

In another study, the compound was tested against Mycobacterium tuberculosis and exhibited promising results in inhibiting bacterial growth. The mechanism was linked to its ability to disrupt mycobacterial enzyme function, highlighting its potential as an antimicrobial agent .

Comparison with Similar Compounds

Chlorophenyl vs. Aminophenyl Derivatives

- Thiourea analogues like 1-(4-chlorophenyl)-3-(furan-2-ylmethyl)thiourea (8b) exhibit distinct hydrogen-bonding capabilities due to the sulfur atom, which may improve antimicrobial activity .

- 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea (CAS 849-29-6): The nitro group is a strong electron-withdrawing substituent, altering electronic density and reactivity compared to the electron-donating amino group in the target compound. Such differences may influence binding to biological targets like kinases or reductases .

Heterocyclic Replacements

- TD-K (1-(furan-2-ylmethyl)-3-(1,2,3-thiadiazol-5-yl)urea): The 4-aminophenyl group is replaced with a thiadiazole ring, introducing electron-withdrawing properties. This modification is critical for TD-K’s role in modulating cytokinin homeostasis in plants .

Antimicrobial and Enzyme Inhibition

Cytokinin Modulation

Tabulated Comparison of Key Compounds

Preparation Methods

Use of Chloroformate Intermediates and Base Catalysis

According to a patent describing novel processes for heteroaryl-substituted ureas, a preferred synthetic route involves the use of trichloroethyl chloroformate or trichloroethyl chlorothioformate as reactive intermediates. The general process includes:

- Reacting the amine components with chloroformate derivatives under non-aqueous or aqueous conditions.

- Employing solvents such as tetrahydrofuran (THF) or ethyl acetate.

- Utilizing bases like tertiary amines (triethylamine, diisopropylethylamine), 4-dimethylaminopyridine, or inorganic bases (sodium carbonate, potassium bicarbonate) to facilitate the reaction.

- The reaction proceeds at controlled temperatures to form urea linkages, with water-soluble byproducts (e.g., 2,2,2-trichloroethanol) easily removed by aqueous washing.

This method allows efficient coupling of the furan-2-ylmethyl moiety with the 4-aminophenyl group to form the desired urea compound.

One-Pot Synthesis Using Triethyl Orthoformate and Amines

An advanced synthetic approach involves a one-pot reaction combining:

- A furan-2(3H)-one derivative (as a furan source),

- Triethyl orthoformate (as an electrophilic agent),

- Aromatic or heterocyclic amines (such as 4-aminophenyl derivatives).

This method proceeds under reflux in polar protic solvents like anhydrous isopropyl alcohol, yielding enamines that can be further transformed into urea derivatives.

Key features of this method include:

- Short reaction times (typically 25–35 minutes),

- High yields (60–75% depending on solvent and amine substituents),

- Mild reaction conditions,

- Easy purification due to selective formation of products.

The reaction mechanism involves the formation of an ethoxyimine intermediate by nucleophilic addition of the amine to triethyl orthoformate, followed by reaction with the furan derivative to form the urea-linked product. Alternative pathways involve initial formation of an ethoxymethylene derivative of the furan compound that subsequently reacts with the amine.

Optimization of Reaction Conditions

A comparative study of solvents for the one-pot synthesis showed the following results:

| Entry | Solvent | Heating Method | Time (min) | Yield (%) (Z:E ratio) |

|---|---|---|---|---|

| 1 | Ethanol (EtOH) | Reflux | 30 | 67 |

| 2 | Isopropyl alcohol (i-PrOH) | Reflux | 25 | 75 |

| 3 | 1,4-Dioxane | Reflux | 32 | 70 |

| 4 | Toluene | Reflux | 35 | 65 |

| 5 | Benzene | Reflux | 40 | 60 |

Isopropyl alcohol was identified as the optimal solvent, providing the highest yield and shortest reaction time.

Mechanistic Insights and Intermediate Formation

The preparation involves two plausible mechanistic pathways:

- Pathway A: Formation of an ethoxyimine intermediate from triethyl orthoformate and amine, which then reacts with the furan derivative, eliminating ethanol molecules to form the urea product.

- Pathway B: Initial formation of an ethoxymethylene derivative from the furan compound and triethyl orthoformate, which subsequently reacts with the amine to form the urea.

Both pathways highlight the importance of controlled elimination of ethanol and the role of nucleophilic attack by the amine on electrophilic intermediates.

Analytical and Spectroscopic Characterization

The synthesized 1-(4-aminophenyl)-3-(furan-2-ylmethyl)urea compounds are characterized by:

- Fourier-transform infrared spectroscopy (FTIR): Showing characteristic amino group stretching vibrations around 3265–3223 cm⁻¹, lactone carbonyl stretching near 1725 cm⁻¹, and conjugated C=C double bond vibrations at 1638 cm⁻¹.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Revealing the presence of E/Z isomers due to the push-pull nature of the enamine moiety, with distinct signals for vinyl and NH protons confirming the structure and configuration of the urea derivatives.

Summary Table of Preparation Methods

Q & A

Q. What are optimized synthetic routes for 1-(4-Aminophenyl)-3-(furan-2-ylmethyl)urea, and how can reaction conditions be tailored to improve yield?

Methodological Answer:

- Step 1: Preparation of intermediates

- Step 2: Urea bond formation

- Step 3: Purification

Key Optimization Parameters:

Q. Which characterization techniques are critical for validating the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Resolution Mass Spectrometry (HRMS):

- Use ESI or MALDI-TOF to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <5 ppm mass error .

- Infrared (IR) Spectroscopy:

- Identify urea C=O stretch (~1640–1680 cm⁻¹) and N-H stretches (~3300–3500 cm⁻¹) .

- HPLC-PDA:

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer:

- Target Selection: Prioritize enzyme/receptor targets based on structural analogs. For example, diaryl ureas often inhibit kinases (e.g., B-Raf) or modulate GPCRs .

- Assay Design:

- Enzyme Inhibition: Use fluorescence-based assays (e.g., ATPase activity for kinases) with positive controls (e.g., Sorafenib for kinase inhibition).

- Cytotoxicity Screening: Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay. Include dose-response curves (1–100 µM) and calculate IC₅₀ values .

- Data Validation:

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

Methodological Answer:

- Structural Modifications:

- Core Scaffold: Replace the furan-2-ylmethyl group with other heterocycles (e.g., thiophene, pyridine) to assess electronic effects on bioactivity .

- Substituent Variations: Introduce electron-withdrawing (e.g., -NO₂, -CF₃) or electron-donating (-OCH₃) groups on the 4-aminophenyl ring to modulate binding affinity .

- Computational Modeling:

- Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., kinase ATP-binding pockets). Validate with MD simulations (GROMACS) to assess binding stability .

- Biological Testing:

- Screen analogs against a panel of disease-relevant assays (e.g., anti-inflammatory COX-2 inhibition, antimicrobial MIC tests) to identify multi-target potential .

Q. What experimental strategies resolve contradictions in biological activity data across different studies?

Methodological Answer:

- Variable Standardization:

- Control cell line passage number, serum concentration, and assay incubation time to minimize inter-lab variability .

- Mechanistic Follow-Up:

- Use CRISPR knockout models to confirm target specificity. For example, if a compound shows inconsistent cytotoxicity, test it in isogenic cell lines with/without the suspected target gene .

- Meta-Analysis:

- Aggregate data from multiple studies (e.g., PubChem BioAssay) and apply machine learning (e.g., random forest) to identify confounding variables (e.g., solvent DMSO concentration) .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

- Lipophilicity Adjustment:

- Metabolic Stability:

- Perform microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., furan oxidation). Stabilize via deuterium incorporation or steric hindrance .

- Bioavailability Testing:

- Conduct PK studies in rodents (IV and oral administration) to calculate AUC, Cₘₐₓ, and t₁/₂. Use LC-MS/MS for plasma concentration analysis .

Q. What computational tools predict off-target interactions and toxicity risks?

Methodological Answer:

- Off-Target Profiling:

- Use SwissTargetPrediction or SEA (Similarity Ensemble Approach) to identify potential secondary targets (e.g., cytochrome P450 enzymes) .

- Toxicity Prediction:

- Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity, mutagenicity, and cardiotoxicity. Validate with in vitro assays (e.g., hERG inhibition) .

- ADMET Modeling:

- Utilize Schrödinger’s ADMET Predictor or ADMETlab 2.0 to optimize properties like BBB permeability and plasma protein binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.